molecular formula C14H27NaO3S B15345751 Tetradecenesulfonic acid sodium salt

Tetradecenesulfonic acid sodium salt

Cat. No.: B15345751
M. Wt: 298.42 g/mol
InChI Key: RUTSRVMUIGMTHJ-IERUDJENSA-M
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Description

Tetradecenesulfonic acid sodium salt (C₁₄H₂₇NaO₃S, molecular weight 298.42 g/mol) is an anionic surfactant classified as an alkenyl sulfonate. It is characterized by a 14-carbon unsaturated hydrocarbon chain attached to a sulfonate group, with the sodium cation acting as the counterion . This compound exhibits high solubility in water and demonstrates excellent detergent, emulsifying, foaming, and dispersing properties. Its biodegradability distinguishes it from many traditional surfactants, making it environmentally preferable .

Key applications include industrial cleaning agents, household detergents, and pet care products. However, its solid form is flammable and moderately irritating to skin, eyes, and respiratory systems. Combustion releases toxic gases (e.g., CO, CO₂), necessitating careful handling . Regulatory guidelines restrict its use in products directly contacting children due to safety concerns .

Properties

Molecular Formula

C14H27NaO3S

Molecular Weight

298.42 g/mol

IUPAC Name

sodium;(E)-tetradec-1-ene-1-sulfonate

InChI

InChI=1S/C14H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1/b14-13+;

InChI Key

RUTSRVMUIGMTHJ-IERUDJENSA-M

Isomeric SMILES

CCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecenesulfonic acid sodium salt typically involves the sulfonation of tetradecene. This process can be achieved through advanced cross-coupling reactions of vinyl sulfonates under mild reaction conditions . The regioselectivity of the reaction is controlled by the different reactivity of the carbon-bromine and activated carbon-oxygen bonds . The resulting sulfonic acid salts are then separated from alkenes through their low solubility after workup .

Industrial Production Methods

In industrial settings, the production of this compound involves the direct sulfonation of tetradecene using sulfur trioxide or oleum as sulfonating agents. The reaction is typically carried out at controlled temperatures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetradecenesulfonic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Nucleophiles: Alkoxides or amines are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives .

Comparison with Similar Compounds

Table 1: Structural and Basic Properties of Selected Sulfonate Surfactants

Compound Name Molecular Formula Molecular Weight (g/mol) Chain Length Key Structural Feature
Tetradecenesulfonic acid sodium salt C₁₄H₂₇NaO₃S 298.42 C14 Unsaturated alkenyl sulfonate
Sodium 4-tridecylbenzenesulfonate C₁₉H₃₁NaO₃S 370.51 C13 (alkyl) Branched alkyl benzene sulfonate
Sodium 4-tetradecylbenzenesulfonate C₂₀H₃₃NaO₃S 384.54 C14 (alkyl) Branched alkyl benzene sulfonate
1-Hexadecylsulfonic acid sodium salt C₁₆H₃₃NaO₃S 328.48 C16 Saturated alkyl sulfonate
Dihexyl sulfosuccinate sodium salt C₁₆H₂₇NaO₇S 394.43 C6 (branched) Sulfosuccinate ester

Key Differences :

  • Chain Length and Saturation : this compound features a C14 unsaturated chain, whereas Sodium 4-tridecylbenzenesulfonate (C13) and Sodium 4-tetradecylbenzenesulfonate (C14) are branched alkyl benzene derivatives with saturated chains. Longer-chain analogs like 1-Hexadecylsulfonic acid sodium salt (C16) exhibit reduced solubility but enhanced lipid solubility .
  • Functional Groups : Sulfosuccinates (e.g., dihexyl sulfosuccinate) contain ester-linked sulfonate groups, offering distinct micellar behavior compared to linear or branched sulfonates .

Performance Metrics

Table 2: Functional Performance Comparison

Compound Detergency Foaming Capacity Biodegradability Critical Micelle Concentration (CMC)
This compound High Moderate High Not reported
Sodium 4-tridecylbenzenesulfonate Very High Low Moderate 0.5–1.0 mM (estimated)
Sodium 4-tetradecylbenzenesulfonate High Moderate Low 0.3–0.7 mM (estimated)
Dihexyl sulfosuccinate sodium salt Moderate High High 2.5–3.5 mM

Findings :

  • Detergency : Alkyl benzene sulfonates (e.g., Sodium 4-tridecylbenzenesulfonate) excel in oil removal due to strong hydrophobic interactions but suffer from lower biodegradability .
  • Foaming : Sulfosuccinates and alkenyl sulfonates exhibit superior foaming, ideal for personal care products, whereas branched alkyl benzene sulfonates generate less foam .
  • Biodegradability : this compound and sulfosuccinates degrade more efficiently than branched alkyl benzene sulfonates, which persist in aquatic environments .

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